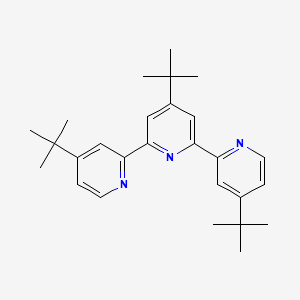

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

Description

The exact mass of the compound 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABMHJGSFUTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401057 | |

| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115091-29-7 | |

| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115091-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This guide provides an in-depth technical overview of the structure elucidation of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a versatile terpyridine ligand.

Also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, this compound is a cornerstone in coordination chemistry and catalysis. Its robust structure, characterized by a central pyridine ring flanked by two 4-tert-butyl-substituted pyridin-2-yl groups, imparts unique steric and electronic properties to its metal complexes. The elucidation of its precise molecular geometry and electronic environment is critical for designing novel catalysts, functional materials, and potential therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine is presented below. This data is fundamental to its identification and characterization.

| Property | Value |

| IUPAC Name | 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine |

| Alternate Name | 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine |

| CAS Number | 115091-29-7 |

| Molecular Formula | C₂₇H₃₅N₃ |

| Molecular Weight | 401.59 g/mol [1] |

| Melting Point | 215–217 °C[1] |

| Appearance | Typically a yellow to orange crystalline powder. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following table summarizes the general chemical shift regions for the protons in 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine.

| Proton Environment | ¹H NMR Chemical Shift (δ ppm) |

| tert-butyl protons | ~1.3 |

| Aromatic pyridine protons | 7.0–8.5 |

Detailed, assigned ¹H and ¹³C NMR data with specific chemical shifts, multiplicities, and coupling constants are essential for unambiguous structure confirmation and are typically found in primary research literature.

Experimental Protocols for Characterization

The structural confirmation of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine relies on a combination of spectroscopic and analytical techniques.

Synthesis

A common synthetic route involves a multi-step process:

-

Protection of Pyridine Rings: The synthesis often begins with the protection of the pyridine rings using a suitable protecting group, such as a ketone.

-

Deprotection: The protecting groups are subsequently removed under acidic conditions.

-

Introduction of tert-butyl Groups: The final step involves the reaction with tert-butyl carbamate to introduce the tert-butyl groups onto the pyridine rings.[1]

An alternative reported method is the Palladium on carbon (Pd/C) catalyzed dehydrogenative coupling.

Purification

Post-synthesis, the compound is purified using standard laboratory techniques:

-

Column Chromatography: To separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: To obtain the compound in high purity, suitable for analytical characterization.

Structure Confirmation

The following techniques are crucial for confirming the structure of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of the atoms, including bond lengths and angles.

Visualizing the Molecular Synthesis and Logic

To better understand the workflow and relationships involved in the study of this molecule, the following diagrams are provided.

Caption: Synthetic and characterization workflow for the ligand.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is a tridentate ligand of significant interest in the fields of coordination chemistry, materials science, and catalysis. Its bulky tert-butyl groups enhance solubility in organic solvents and introduce specific steric and electronic properties to its metal complexes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and applications.

Physicochemical Properties

The key physicochemical properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are summarized in the tables below. These properties are crucial for its application in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 115091-29-7 | N/A |

| Molecular Formula | C₂₇H₃₅N₃ | [1] |

| Molecular Weight | 401.59 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 215-217 °C | [1] |

| Boiling Point | 535.7 ± 50.0 °C (Predicted) | N/A |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Good solubility in common organic solvents. Insoluble in water (1.0E-3 g/L at 25 °C, Predicted). | [3] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Reference |

| pKa (Predicted) | 5.57 ± 0.42 | N/A |

| ¹H NMR | See Section 4.2.2 | N/A |

| ¹³C NMR | See Section 4.2.2 | N/A |

| UV-Vis Absorption | Data not available for the free ligand. | N/A |

| Fluorescence Emission | Data not available for the free ligand. | N/A |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.

Synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine

A general multi-step synthesis approach is commonly employed.[3] The following diagram illustrates a representative synthetic workflow.

Caption: Synthetic workflow for 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.

Characterization Methods

NMR spectroscopy is a fundamental technique for the structural elucidation of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.

Sample Preparation: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Data Acquisition:

-

¹H NMR: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.

-

¹³C NMR: Chemical shifts (δ) are reported in ppm relative to the solvent peak.

Expected Spectral Data (Qualitative):

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine rings and a prominent singlet for the protons of the tert-butyl groups.

-

¹³C NMR: Resonances for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl groups.

Note: Specific, experimentally determined chemical shifts and coupling constants for the free ligand are not consistently reported in publicly available literature.

These techniques are used to study the electronic transitions of the molecule.

Sample Preparation: Solutions of the compound are prepared in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile).

Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are used.

Data Acquisition:

-

UV-Vis: The absorption spectrum is recorded to identify the maximum absorption wavelengths (λ_max).

-

Fluorescence: The emission spectrum is recorded after excitation at a suitable wavelength (typically a λ_max from the absorption spectrum) to determine the maximum emission wavelength (λ_em).

Note: While the photophysical properties of metal complexes of this ligand are studied, the specific absorption and emission data for the free 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are not widely reported.

Applications and Mechanisms of Action

4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is primarily utilized as a ligand in coordination chemistry to form stable complexes with various transition metals.[2] These complexes are instrumental in catalysis and materials science.

Role in Catalysis

The bulky tert-butyl groups of the ligand provide steric hindrance around the metal center, which can enhance selectivity in catalytic reactions.[2] One of its key applications is in nickel-catalyzed cross-coupling reactions.

Caption: General role of the ligand in a catalytic cross-coupling reaction.

The primary mechanism of action in these catalytic processes involves the ligand coordinating to a metal ion, which then facilitates the desired chemical transformation.[1]

Biological Activity and Signaling Pathways

There is currently no substantial evidence in the scientific literature to suggest that 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine itself has a direct biological mechanism of action or is involved in specific signaling pathways. Its utility in the context of drug development is primarily as a ligand to form metal-based therapeutic agents, where the biological activity is attributed to the resulting metal complex.

Conclusion

4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is a versatile and valuable ligand in modern chemistry. Its well-defined structure and the influence of its tert-butyl substituents make it a powerful tool for the design of catalysts and functional materials. While its fundamental physicochemical properties are established, further research is needed to fully characterize its photophysical properties and to explore its potential in a wider range of applications. For researchers and professionals in drug development, its primary role remains as a sophisticated building block for the creation of novel metallodrugs.

References

- 1. 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | 115091-29-7 | Benchchem [benchchem.com]

- 2. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]

- 3. chembk.com [chembk.com]

- 4. Buy 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (EVT-330630) | 115091-29-7 [evitachem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a sterically hindered tridentate ligand of significant interest in coordination chemistry and catalysis. This document details a feasible synthetic pathway, outlines comprehensive characterization methodologies, and presents key analytical data in a structured format. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, organometallic chemistry, and drug development.

Introduction

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, is a complex organic molecule with the chemical formula C₂₇H₃₅N₃.[1] Its unique structure, featuring a central pyridine ring flanked by two 4-tert-butyl-substituted pyridine rings, imparts significant steric bulk. This characteristic is highly desirable in the design of ligands for various catalytic applications, as it can enhance selectivity and stability of the resulting metal complexes.[1][2] This compound is primarily utilized as a ligand in catalysis, for example, in late-stage C-H trifluoromethoxylation reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

Table 1: Physicochemical Data for 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₅N₃ | [3][4] |

| Molecular Weight | 401.59 g/mol | [3][4] |

| Appearance | White to pale yellow powder or crystals | [5] |

| Melting Point | 215–217 °C | [1] |

| Solubility | Good solubility in common organic solvents | [5] |

Synthesis Pathway

The synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine can be achieved through various synthetic routes, with the Kröhnke pyridine synthesis being a prominent and adaptable method.[6][7] This method involves the condensation of a pyridinium salt with an α,β-unsaturated ketone in the presence of an ammonia source.

A plausible synthetic workflow is depicted in the following diagram:

Caption: Kröhnke synthesis workflow for the target compound.

Experimental Protocols

The following section provides a representative experimental protocol for the synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine based on the Kröhnke synthesis methodology.

Synthesis of the Chalcone Intermediate

-

To a stirred solution of 2-acetyl-4-tert-butylpyridine (2 equivalents) in ethanol, add 4-tert-butyl-pyridine-2-carbaldehyde (1 equivalent).

-

Slowly add a solution of potassium hydroxide (a catalytic amount) in ethanol to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chalcone intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

-

In a round-bottom flask, dissolve the purified chalcone intermediate (1 equivalent) and 2-acetyl-4-tert-butylpyridine (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (excess) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Basify the mixture with a concentrated ammonia solution to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule. The expected chemical shifts in the ¹H and ¹³C NMR spectra are summarized in Table 2.

Table 2: Predicted NMR Data for 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.6 | Singlet | Protons on the central pyridine ring |

| ~8.5 | Doublet | Protons on the outer pyridine rings | |

| ~7.5 | Doublet | Protons on the outer pyridine rings | |

| ~7.2 | Doublet | Protons on the outer pyridine rings | |

| ~1.4 | Singlet | Protons of the tert-butyl groups | |

| ¹³C NMR | ~162 | Singlet | Quaternary carbons of pyridine rings |

| ~156 | Singlet | Quaternary carbons of pyridine rings | |

| ~149 | Singlet | Quaternary carbons of pyridine rings | |

| ~124 | Singlet | CH carbons of pyridine rings | |

| ~121 | Singlet | CH carbons of pyridine rings | |

| ~118 | Singlet | CH carbons of pyridine rings | |

| ~35 | Singlet | Quaternary carbons of tert-butyl groups | |

| ~31 | Singlet | Methyl carbons of tert-butyl groups |

Note: The predicted chemical shifts are based on the general chemical environment of the protons and carbons in the molecule. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

Table 3: Mass Spectrometry Data for 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 402.29 |

Applications in Research and Development

The sterically demanding nature of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine makes it a valuable ligand in various areas of chemical research:

-

Homogeneous Catalysis: The ligand can be used to synthesize transition metal complexes that act as catalysts in a variety of organic transformations, including cross-coupling reactions.[2]

-

Coordination Chemistry: The tridentate nature of the ligand allows for the formation of stable, well-defined coordination complexes with a range of metal ions.

-

Materials Science: The incorporation of this ligand into metal-organic frameworks (MOFs) or polymers can lead to materials with unique structural and functional properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine. The detailed experimental protocol, based on the robust Kröhnke synthesis, offers a practical route to this valuable ligand. The tabulated physicochemical and spectroscopic data serve as a useful reference for researchers. The unique steric and electronic properties of this terpyridine derivative ensure its continued importance in the fields of catalysis, coordination chemistry, and materials science, and may offer new avenues for exploration in drug development.

References

- 1. 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | 115091-29-7 | Benchchem [benchchem.com]

- 2. 4,4 ,4 -Tri-tert-Butyl-2,2 :6 ,2 -terpyridine 95 115091-29-7 [sigmaaldrich.com]

- 3. 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine 97% | CAS: 115091-29-7 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (CAS Number: 115091-29-7)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is a tridentate ligand widely utilized in coordination chemistry and catalysis. The bulky tert-butyl groups enhance its solubility in organic solvents and influence the steric and electronic properties of its metal complexes.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| CAS Number | 115091-29-7 |

| IUPAC Name | 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine |

| Molecular Formula | C₂₇H₃₅N₃ |

| Synonyms | tBu₃tpy, 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 401.59 g/mol |

| Appearance | White to pale yellow solid/crystalline powder |

| Melting Point | 215-217 °C |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

| Purity | Typically ≥95% |

Synthesis and Experimental Protocol

The synthesis of 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine is a multi-step process. One common approach involves the dehydrogenative coupling of 4-tert-butylpyridine. While specific industrial methods may vary, a general laboratory-scale synthesis can be adapted from established procedures for similar terpyridine ligands.

Experimental Protocol: Synthesis via Dehydrogenative Coupling (Illustrative)

This protocol is based on general methods for palladium-catalyzed dehydrogenative coupling of pyridines.

Materials:

-

4-tert-butylpyridine

-

Palladium on carbon (10% Pd/C)

-

Manganese dioxide (MnO₂)

-

High-boiling point solvent (e.g., decalin)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-tert-butylpyridine, 0.75 mol% of 10% Pd/C, and 100 mol% of MnO₂ in a suitable high-boiling solvent.

-

Heat the reaction mixture to 190 °C and maintain for 24-48 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and filter through a pad of celite to remove the catalyst and other solids.

-

Wash the filter cake with additional dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Applications in Catalysis

A primary application of 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine is as a ligand in transition metal-catalyzed reactions, particularly with nickel. The ligand's structure is crucial for stabilizing low-valent metal centers and facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Nickel-Catalyzed Reductive Dimerization

This ligand is effective in nickel-catalyzed reductive dimerization of alkyl halides.[1]

Experimental Protocol: Nickel-Catalyzed Reductive Dimerization of Alkyl Halides (General Procedure)

Materials:

-

Alkyl halide

-

4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine

-

Nickel(II) chloride glyme complex (NiCl₂(glyme))

-

Manganese powder as a reductant

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a nitrogen-filled glovebox, add NiCl₂(glyme) (e.g., 5 mol%) and 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (e.g., 5 mol%) to an oven-dried reaction vessel.

-

Add anhydrous DMF, followed by the alkyl halide substrate and manganese powder (e.g., 2-3 equivalents).

-

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating as required.

-

Monitor the reaction by GC or TLC.

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Catalytic Cycle Visualization

The following diagram illustrates a plausible catalytic cycle for a nickel-catalyzed cross-coupling reaction involving an organozinc reagent and an alkyl halide, where 'tBu₃tpy' represents 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine.[2]

Caption: A simplified catalytic cycle for nickel-catalyzed cross-coupling.

Other Research Applications

While the primary application is in catalysis, 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine is also used in other areas of chemical research:

-

Coordination Chemistry: It serves as a ligand for the synthesis and characterization of novel metal complexes with various transition metals and lanthanides.[3]

-

Materials Science: It is used as a building block for metal-organic frameworks (MOFs) and other supramolecular structures.

-

Proteomics Research: Although less documented with specific protocols, it has been mentioned as a useful biochemical for proteomics research, likely in applications involving metal affinity.[4]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Technical Guide: Physicochemical Properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine

This technical guide provides essential information regarding the molecular formula and weight of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine, a complex organic ligand used in coordination chemistry and materials science. The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are summarized below. This data is critical for stoichiometric calculations in experimental settings and for the characterization of novel compounds derived from it.

| Property | Value |

| Chemical Formula | C₂₇H₃₅N₃[1][2][3][4] |

| Molecular Weight | 401.59 g/mol [1][3] |

| Alternate Names | 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine[3] |

| CAS Number | 115091-29-7[1][2][3][4] |

| Appearance | Yellow to orange crystal powder[1] |

| Melting Point | 215-217 °C[1] |

Structural and Molecular Relationship

The chemical structure of a compound dictates its molecular formula, which in turn determines its molecular weight. The following diagram illustrates this fundamental relationship for 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.

Experimental Considerations

Due to its nature as a multidentate ligand, 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is widely utilized in the synthesis of coordination compounds with transition metal ions.[1] Its applications extend to the preparation of photoelectric materials and electrochemical sensors.[1]

Detailed experimental protocols for specific applications, such as catalyst synthesis or the fabrication of nanomaterials, are highly dependent on the target molecule or material and the specific reaction conditions. Researchers should consult peer-reviewed literature for methodologies relevant to their specific research goals. This document does not provide detailed experimental protocols or information on signaling pathways, as such data is specific to individual research studies.

References

Technical Guide: Solubility Profile of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine in Organic Solvents

Executive Summary

This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from its chemical structure and provides a comprehensive, standardized experimental protocol for researchers to determine precise solubility values in various organic solvents. The inclusion of bulky tert-butyl groups on the terpyridine core is known to significantly enhance solubility in organic solvents compared to the unsubstituted parent ligand.[1] This guide offers a robust framework for generating reliable and reproducible solubility data, which is critical for applications in catalysis, materials science, and drug development.[2]

Introduction to 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine is a tridentate ligand widely used in coordination chemistry.[3] Its ability to form stable complexes with a variety of metal ions makes it a valuable component in the synthesis of catalysts, advanced materials, and potential therapeutic agents.[2] Understanding its solubility is a fundamental prerequisite for its effective application, influencing everything from reaction kinetics and purification to formulation and bioavailability in drug discovery processes.[4]

Structural Influence on Solubility

The solubility of a compound is dictated by its molecular structure. The parent compound, 2,2′:6′,2″-terpyridine, is a white solid that is generally soluble in most organic solvents.[5] The title compound features three tert-butyl groups appended to the pyridine rings. These bulky, non-polar alkyl groups disrupt the crystal lattice packing of the solid-state molecule and increase its lipophilicity. This structural modification leads to a significant enhancement of its solubility in a wide range of organic solvents, particularly those of low to medium polarity.[1][2] Reports indicate that tert-butyl substitution improves solubility in non-polar solvents such as dimethyl carbonate (DMC) and acetonitrile.[2] Similarly, related substituted terpyridine ligands are noted to be readily soluble in chloroform and/or acetonitrile.[6]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/L or mol/L) for 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine across a range of common organic solvents and temperatures is not extensively reported in peer-reviewed literature. To facilitate direct comparison and aid researchers in their work, the following table is provided as a template to be populated with experimentally determined values using the protocol outlined in Section 4.0.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |

| e.g., Chloroform | 25 | Shake-Flask | |||

| e.g., Dichloromethane | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask | |||

| e.g., Tetrahydrofuran | 25 | Shake-Flask | |||

| e.g., Toluene | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., DMSO | 25 | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and accuracy.[7][8] The following protocol provides a detailed methodology for determining the solubility of the title compound.

Materials and Equipment

-

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Calibration standards of the compound in the selected solvent

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.[9]

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[10] The equilibration time should be sufficient for the dissolution process to complete.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[7] To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed.[4]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound.[9]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While specific quantitative data for the solubility of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine is sparse, its structural characteristics strongly suggest enhanced solubility in a variety of organic solvents compared to its parent terpyridine ligand. For researchers requiring precise solubility values, the standardized shake-flask protocol detailed in this guide provides a reliable and reproducible methodology. The generation and dissemination of such data will be invaluable to the scientific community, enabling the full potential of this versatile ligand in diverse chemical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | 115091-29-7 | Benchchem [benchchem.com]

- 3. 4,4′,4″-三叔丁基-2,2′:6′,2″-三联吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Terpyridine - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. youtube.com [youtube.com]

Unveiling the Electronic and Structural Landscape of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine: A Theoretical and Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a bulky tridentate ligand of significant interest in coordination chemistry and catalysis. This document consolidates key computational data, outlines detailed experimental and theoretical methodologies, and presents visual representations of its molecular structure and computational workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the design of novel catalysts, functional materials, and therapeutic agents.

Introduction

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy), is a derivative of the well-studied terpyridine ligand system. The introduction of sterically demanding tert-butyl groups at the 4, 4', and 4'' positions of the pyridine rings significantly influences its solubility, electronic properties, and the coordination geometry of its metal complexes.[1] These characteristics make it a valuable ligand for a wide range of applications, including homogeneous catalysis, the development of novel materials with interesting photophysical properties, and as a building block in supramolecular chemistry.[2]

Understanding the intrinsic electronic and structural properties of the free ligand is paramount for predicting and rationalizing the behavior of its coordination compounds. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate these properties at the atomic level. This guide summarizes the key findings from theoretical studies on this important ligand.

Molecular Properties

The fundamental properties of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C27H35N3 | [3] |

| Molecular Weight | 401.59 g/mol | [3] |

| CAS Number | 115091-29-7 | [4] |

| Melting Point | 215–217 °C | [3] |

| Boiling Point | 535.7 ± 50.0 °C (Predicted) | [3] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [3] |

Computational Studies: A Deeper Look into Electronic and Structural Features

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the molecular structure and electronic landscape of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine.

Computational Methodology

The geometric and electronic properties of the ligand are typically investigated using DFT calculations. A common approach involves geometry optimization to find the lowest energy conformation of the molecule.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly employed.

-

Basis Set: A split-valence basis set with polarization functions, for example, 6-31G(d), is often used for geometry optimization and electronic property calculations.

-

Solvation Model: To simulate solution-phase properties, a polarizable continuum model (PCM) can be applied.

-

Calculations Performed:

-

Geometry Optimization: To determine the equilibrium geometry of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: To calculate the energies and visualize the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Structure and Conformation

The optimized geometry of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine reveals a relatively planar terpyridine core. The bulky tert-butyl groups extend outwards from the pyridine rings, contributing to the molecule's steric profile.

Electronic Properties

The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity and photophysical behavior of the molecule. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. DFT calculations on copper(II) complexes of this ligand have been performed, and while specific values for the free ligand are not explicitly detailed in the primary text of the cited study, the electronic structure calculations suggest that the σ-donor ability of the terpyridine ligand plays a significant role in determining the geometry of the resulting metal complex.[1]

Coordination Chemistry

The primary application of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine is as a tridentate ligand in coordination chemistry. It forms stable complexes with a variety of transition metals, including copper, platinum, and ruthenium.[1][5] The bulky tert-butyl groups can influence the coordination sphere of the metal center, potentially leading to unique catalytic activities or photophysical properties.

Synthesis

The synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine typically involves a multi-step process. A common synthetic route includes the protection of pyridine rings, followed by deprotection and subsequent reaction with a tert-butylating agent.[3]

Experimental Protocol: General Synthetic Approach

-

Protection: The pyridine rings are initially protected, for example, by using a ketone.

-

Deprotection: The protective groups are removed, often through acid treatment.

-

Functionalization: The deprotected pyridine intermediate is then reacted with a suitable tert-butyl source, such as tert-butyl carbamate, to introduce the tert-butyl groups at the desired positions.[3]

-

Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.

Conclusion

This technical guide has summarized the key theoretical and computational aspects of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine. The steric and electronic properties conferred by the tert-butyl substituents make it a ligand of considerable interest in modern chemistry. While detailed quantitative computational data on the free ligand remains a subject for more focused research publications, the existing studies on its metal complexes highlight the ligand's significant influence on coordination geometry and electronic structure. Future computational work should aim to provide a more comprehensive set of benchmark data for the free ligand to further aid in the rational design of its metal complexes for various applications.

References

- 1. Tris(t-butyl)terpyridine-copper(ii) complexes and ligand field effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | 115091-29-7 | Benchchem [benchchem.com]

- 4. 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine 97% | CAS: 115091-29-7 | AChemBlock [achemblock.com]

- 5. Excited-state absorption properties of platinum(II) terpyridyl acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Substituted Terpyridine Ligands: A Technical Guide to Their Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

The journey of substituted terpyridine ligands from a laboratory curiosity to a cornerstone of modern coordination chemistry is a testament to their remarkable versatility. First synthesized in 1932 by Morgan and Burstall, the parent 2,2':6',2''-terpyridine was initially prepared by the oxidative coupling of pyridines, a method that suffered from low yields.[1] The subsequent development of more efficient synthetic routes, most notably the Kröhnke condensation, unlocked the potential for widespread investigation and functionalization of the terpyridine core.[2] This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of this important class of ligands, with a focus on quantitative data, detailed experimental protocols, and visual representations of their functional mechanisms.

A Legacy of Coordination: From Fundamental Studies to Advanced Materials

Terpyridine is a tridentate ligand, binding to metal ions through its three nitrogen atoms to form two stable five-membered chelate rings.[3] This NNN-pincer type coordination results in the formation of highly stable complexes with a wide array of transition metals.[4] The inherent rigidity and planarity of the terpyridine-metal complex are fundamental to its unique photophysical, electrochemical, and catalytic properties.[3] The ability to introduce a vast range of substituents at the 4'-position of the central pyridine ring, as well as other positions, allows for the fine-tuning of these properties, leading to applications in fields as diverse as materials science, catalysis, and medicine.[2][5]

Quantitative Insights into Terpyridine Complexes

The performance of substituted terpyridine ligands in various applications is intrinsically linked to their coordination and photophysical properties. The following tables summarize key quantitative data for a selection of substituted terpyridine-metal complexes, providing a basis for comparison and rational design.

Table 1: Stability Constants of Substituted Terpyridine-Metal Complexes

The stability of metal complexes is a critical factor in their application, particularly in biological systems and catalysis. The binding affinity of terpyridine ligands towards transition metals generally follows the order: Ru²⁺ > Os²⁺ > Fe²⁺ > Zn²⁺ > Cd²⁺.[4]

| Ligand | Metal Ion | Log K | Reference |

| 2,2':6',2''-terpyridine | Fe(II) | >10 | [4] |

| 2,2':6',2''-terpyridine | Zn(II) | ~9.5 | [4] |

| 2,2':6',2''-terpyridine | Cd(II) | ~8.8 | [4] |

| 4'-(4-tolyl)-2,2':6',2''-terpyridine | Cu(II) | 10.2 | |

| 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine | Ni(II) | 9.8 |

Note: Stability constants are highly dependent on solvent and experimental conditions. The values presented here are for comparative purposes.

Table 2: Photophysical Properties of Luminescent Terpyridine Complexes

The introduction of substituents and the choice of metal center dramatically influence the absorption and emission properties of terpyridine complexes, making them valuable as phosphorescent emitters in OLEDs, sensors, and photodynamic therapy agents.

| Complex | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Ir(ppy)₂(tpy)]PF₆ | 590 | 0.017 | 68 ns | [6] |

| [Ir(piq)₂(tpy)]PF₆ | 615 | 0.053 | 1.2 µs | [7] |

| [Ru(tpy)(bpy)CN]⁺ | 680 | ~0.01 | 8 ns | [8] |

| [Ru(4'-(p-tolyl)tpy)(bpy)CN]⁺ | 720 | ~0.02 | 25 ns | [8] |

| Os(II)-terpyridine complex (Os3) | ~750 | - | >1 µs | [9] |

ppy = 2-phenylpyridine, tpy = terpyridine, piq = 1-phenylisoquinoline, bpy = 2,2'-bipyridine. Data is for degassed solutions at room temperature.

Table 3: Catalytic Activity of Substituted Terpyridine Complexes

Terpyridine ligands are instrumental in stabilizing metal centers in various oxidation states, enabling a wide range of catalytic transformations.

| Catalyst | Reaction | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| (ⁱᵖʳCNC)CoCH₃ | Hydrogenation | 1-methyl-1-cyclohexene | >100 | ~8.3 | [1] |

| Iron terpyridine complex | Oxidation | Methylene blue | ~180 | - | [10][11] |

| Cobalt pincer complex | Hydrogenation | Olefins | >95% conversion | - | [12] |

Conditions for each reaction vary and are detailed in the respective references.

Foundational Synthetic Methodologies

The ability to readily synthesize a diverse library of substituted terpyridines has been a driving force in the expansion of their applications. The following protocols detail key synthetic methods.

Experimental Protocol 1: One-Pot Kröhnke Synthesis of 4'-Aryl-2,2':6',2''-terpyridines

This method is a widely used, efficient procedure for the synthesis of 4'-substituted terpyridines.[2]

Materials:

-

2-Acetylpyridine

-

Substituted aromatic aldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH) or Ammonium acetate

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

To a solution of 2-acetylpyridine (2.0 equivalents) and the desired aromatic aldehyde (1.0 equivalent) in methanol or ethanol, add potassium hydroxide or sodium hydroxide pellets (2.0 equivalents).

-

Add aqueous ammonium hydroxide or ammonium acetate.

-

Reflux the reaction mixture for 2-6 hours.

-

Upon cooling, the 4'-aryl-2,2':6',2''-terpyridine product precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol 2: Synthesis of 4'-Chloro-2,2':6',2''-terpyridine

4'-Chloro-2,2':6',2''-terpyridine is a versatile intermediate for further functionalization.[3][13][14]

Procedure:

-

A triketone intermediate is formed by the reaction of ethyl picolinate and acetone.

-

Subsequent condensation with ammonium acetate followed by chlorination with POCl₃ or PCl₅ yields 4'-chloro-2,2':6',2''-terpyridine.[4]

-

The product can be purified by column chromatography or recrystallization.

Experimental Protocol 3: Synthesis of 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine

This ligand is useful for anchoring complexes to surfaces, for example, in dye-sensitized solar cells.[15][16][17]

Procedure:

-

Synthesize 4'-(4-methylphenyl)-2,2':6',2''-terpyridine using the Kröhnke method with 4-methylbenzaldehyde.

-

Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution.

-

Acidify the reaction mixture to precipitate the carboxylic acid product.

-

The product is then collected by filtration and washed.

Visualizing the Function: Diagrams of Pathways and Workflows

The diverse applications of substituted terpyridine ligands can be better understood through the visualization of their operational mechanisms.

The diagram above illustrates a simplified signaling pathway for the anticancer activity of a platinum-terpyridine complex. These complexes can induce cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS) and direct interaction with nuclear DNA, ultimately leading to apoptosis.[14]

This workflow outlines the typical experimental procedure for using a substituted terpyridine ligand as a fluorescent chemosensor for metal ion detection. The binding of the target metal ion to the terpyridine ligand often results in a significant change in fluorescence, allowing for quantitative analysis.[12][18]

This diagram illustrates the logical relationships in the design of functional terpyridine ligands. By strategically placing electron-donating or electron-withdrawing groups on the terpyridine scaffold, researchers can systematically tune the electronic properties of the resulting metal complexes to optimize their performance in specific applications such as redox sensing, light-emitting devices, and catalysis.[5] The principles of supramolecular chemistry also guide the design of complex, self-assembled architectures.[4][5][19][20][21]

The Future of Terpyridine Chemistry

The field of substituted terpyridine ligands continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new applications in areas like photodynamic therapy and solar energy conversion, and the design of increasingly complex and functional supramolecular assemblies.[9][22][23][24] The foundational knowledge of their discovery, synthesis, and properties provides a robust platform for future innovation, ensuring that these versatile ligands will remain at the forefront of chemical research for years to come.

References

- 1. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 3. research.tue.nl [research.tue.nl]

- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine | Semantic Scholar [semanticscholar.org]

- 17. 4'-(4-Carboxyphenyl)-[2,2':6',2''-terpyridine]-5,5''-dicarboxylic acid | C24H15N3O6 | CID 132543308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. alfachemic.com [alfachemic.com]

- 19. Designing narcissistic self-sorting terpyridine moieties with high coordination selectivity for complex metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Self-assembly of giant supramolecular cubes with terpyridine ligands as vertices and metals on edges - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A mitochondrion-targeting Mn(ii)-terpyridine complex for two-photon photodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Cancer phototherapy by CO releasing terpyridine-based Re(I) tricarbonyl complexes via ROS generation and NADH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Metal Complexes Using 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine Ligand: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes utilizing the tridentate ligand 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, commonly abbreviated as tBu₃tpy. Additionally, it explores the potential applications of these complexes, particularly in the realm of anticancer research, by detailing common mechanisms of action.

Introduction

The ligand 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine is a versatile building block in coordination chemistry. The presence of bulky tert-butyl groups enhances the solubility of both the free ligand and its metal complexes in common organic solvents, and provides steric hindrance that can influence the geometry and reactivity of the resulting complexes.[1] These characteristics make tBu₃tpy an attractive ligand for the development of novel catalysts, functional materials, and therapeutic agents.[1] This document will focus on the synthesis and properties of Iron(II), Ruthenium(II), and Cobalt(II) complexes of tBu₃tpy.

Data Presentation

Ligand Properties

| Property | Value | Reference |

| IUPAC Name | 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | [2] |

| Synonyms | 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, tBu₃tpy | [1][3] |

| CAS Number | 115091-29-7 | [3] |

| Molecular Formula | C₂₇H₃₅N₃ | [3] |

| Molecular Weight | 401.59 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 215-217 °C | [4] |

Spectroscopic Data for Synthesized Metal Complexes

| Complex | ¹H NMR (δ, ppm) | UV-Vis (λₘₐₓ, nm (ε, M⁻¹cm⁻¹)) |

| --INVALID-LINK--₂ | 8.57 (d, 6H), 8.10 (m, 6H), 7.40 (m, 12H) (in CD₃CN, analogous to [Fe(bpy)₃]²⁺) | 298 (55600), 350 (5700), 521 (6900) (in CH₃CN, analogous to [Fe(bpy)₃]²⁺)[5] |

| [Ru(tBu₃tpy)₂]Cl₂ | Not explicitly found for this complex. | Not explicitly found for this complex. |

| --INVALID-LINK--₂ | Paramagnetically shifted and broadened signals are expected. | Not explicitly found for this complex. |

Experimental Protocols

Synthesis of the Ligand: 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine (tBu₃tpy)

A general multi-step synthesis for this ligand involves the protection of pyridine rings, followed by deprotection and subsequent reaction with tert-butyl carbamate.[6]

Synthesis of Fe(tBu₃tpy)₂₂

This protocol is adapted from a general procedure for the synthesis of tris(bipyridine)iron(II) complexes.[5]

Materials:

-

FeCl₂·4H₂O

-

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine (tBu₃tpy)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of FeCl₂·4H₂O in a minimal amount of deoxygenated deionized water.

-

In a separate flask, dissolve 2.1 equivalents of tBu₃tpy in methanol.

-

Slowly add the FeCl₂ solution to the tBu₃tpy solution with vigorous stirring. A deep red color should develop, indicating the formation of the complex.

-

Stir the reaction mixture at room temperature for 2 hours.

-

In a separate container, prepare a saturated aqueous solution of NH₄PF₆.

-

Add the NH₄PF₆ solution dropwise to the reaction mixture to precipitate the hexafluorophosphate salt of the iron complex.

-

Collect the resulting red precipitate by vacuum filtration.

-

Wash the solid with cold deionized water, followed by a small amount of cold methanol, and finally with diethyl ether.

-

Dry the product under vacuum.

Expected Yield: ~80-90%

Synthesis of [Ru(tBu₃tpy)₂]Cl₂

This protocol is based on general procedures for the synthesis of bis(terpyridine)ruthenium(II) complexes.

Materials:

-

RuCl₃·xH₂O

-

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine (tBu₃tpy)

-

N,N-Dimethylformamide (DMF)

-

Acetone

Procedure:

-

Combine 1 equivalent of RuCl₃·xH₂O and 2.1 equivalents of tBu₃tpy in a round-bottom flask.

-

Add a suitable volume of DMF to dissolve the reactants.

-

Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Cool the reaction mixture to room temperature.

-

Slowly add acetone to the solution to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with small portions of cold DMF, followed by copious amounts of acetone and diethyl ether.

-

Dry the product under vacuum.

Synthesis of Co(tBu₃tpy)₂₂

This protocol is adapted from a general method for the synthesis of cobalt(II) terpyridine complexes.

Materials:

-

Co(ClO₄)₂·6H₂O

-

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine (tBu₃tpy)

-

Methanol (MeOH)

Procedure:

-

Dissolve 1 equivalent of Co(ClO₄)₂·6H₂O in methanol.

-

In a separate flask, dissolve 2.1 equivalents of tBu₃tpy in methanol.

-

Slowly add the cobalt(II) perchlorate solution to the ligand solution with stirring.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Collect the resulting solid by vacuum filtration.

-

Wash the product with a small amount of cold methanol and then with diethyl ether.

-

Dry the complex under vacuum.

Applications in Drug Development: Anticancer Activity

Metal complexes of terpyridine ligands have garnered significant interest as potential anticancer agents.[7] While the specific biological activity of tBu₃tpy complexes is an active area of research, the general mechanisms of action for this class of compounds provide a framework for their potential therapeutic applications.

Proposed Mechanisms of Action

The anticancer activity of terpyridine metal complexes is often attributed to their ability to interact with biological macromolecules, particularly DNA, and to disrupt cellular redox balance.

-

DNA Interaction: These complexes can bind to DNA through various modes, including intercalation between base pairs and binding within the major or minor grooves.[7] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Some metal terpyridine complexes can participate in redox cycling within the cell, leading to the generation of reactive oxygen species such as superoxide and hydroxyl radicals.[7] Elevated ROS levels induce oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways.

Cellular Uptake

The cellular uptake of these charged metal complexes is a critical factor for their biological activity. Studies on related ruthenium polypyridyl complexes suggest that uptake can occur through various mechanisms:

-

Passive Diffusion: Lipophilic cations can cross the cell membrane via passive diffusion, driven by the membrane potential.[8]

-

Endocytosis: For some complexes, energy-dependent endocytotic pathways, such as caveolae-dependent endocytosis, have been implicated in their cellular entry.[9]

-

Energy-Dependent Efflux: The net intracellular accumulation of the complex is also influenced by active efflux pumps that can transport the compounds out of the cell.[10]

Visualizations

Caption: General workflow for the synthesis and characterization of metal complexes.

Caption: Proposed mechanisms of anticancer activity for terpyridine metal complexes.

References

- 1. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. 4,4′,4"-トリ-tert-ブチル-2,2′:6′,2"-テルピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. chembk.com [chembk.com]

- 7. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Uptake of Protic Ruthenium Complexes is Influenced by pH Dependent Passive Diffusion and Energy Dependent Efflux - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine in Homogeneous Catalysis

Introduction

4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is a sterically hindered tridentate ligand widely employed in homogeneous catalysis.[1][2] The presence of bulky tert-butyl groups at the 4, 4′, and 4″ positions of the terpyridine core significantly influences the electronic and steric properties of its metal complexes. This modification enhances the stability and catalytic performance of these complexes, making them particularly effective in a variety of transformations.[2] These complexes are known to form stable structures with a range of transition metals, including nickel, copper, and ruthenium.[2] This document provides detailed application notes and experimental protocols for the use of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine in several key nickel-catalyzed cross-coupling reactions.

Key Applications

Complexes of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine with nickel are highly effective catalysts for a range of reductive cross-coupling reactions. Notable applications include:

-

Nickel-Catalyzed Reductive Dimerization of Alkyl Halides: A general and robust method for the homocoupling of unactivated alkyl halides, pseudohalides, and allylic acetates.[1]

-

Nickel-Catalyzed Reductive Methylation: Efficient methylation of unactivated alkyl halides and acid chlorides.[1][3]

-

Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling: A method for the synthesis of gem-difluoroalkenes.[1]

-

Nickel-Catalyzed Deaminative Reductive Methylation: Transformation of amino groups into methyl groups via alkylpyridinium salts.

The bulky ligand plays a crucial role in promoting these challenging C(sp³)–C(sp³) bond formations.[4]

Application Note 1: Nickel-Catalyzed Reductive Dimerization of Alkyl Halides

This protocol describes a general method for the reductive dimerization of unactivated alkyl halides, alkyl mesylates, alkyl trifluoroacetates, and allylic acetates, achieving high yields with low catalyst loading.[1]

Experimental Protocol

Materials:

-

Nickel(II) bromide (NiBr₂)

-

4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine

-

Manganese powder (-325 mesh)

-

Sodium iodide (NaI, for chlorides and mesylates)

-

Alkyl halide, mesylate, trifluoroacetate, or allylic acetate

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂ (0.025 mmol, 2.5 mol%), 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.025 mmol, 2.5 mol%), and manganese powder (3.0 mmol).

-

For alkyl chlorides and mesylates, add NaI (0.5 mmol, 50 mol%).

-

Add anhydrous DMF (1.0 mL).

-

Add the alkyl halide, mesylate, trifluoroacetate, or allylic acetate (1.0 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with 1 M HCl and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

| Substrate | Product | Yield (%) | Catalyst Loading (mol%) |

| 1-Bromooctane | Hexadecane | 85 | 2.5 |

| 1-Iodooctane | Hexadecane | 88 | 2.5 |

| 2-Bromobutane | 3,4-Dimethylhexane | 75 | 5.0 |

| 1-Chlorohexane | Dodecane | 82 | 2.5 (with NaI) |

| Cyclohexyl bromide | Bicyclohexyl | 78 | 5.0 |

Experimental Workflow

Reductive Dimerization Workflow

Application Note 2: Nickel-Catalyzed Reductive Methylation of Alkyl Halides and Acid Chlorides

This protocol outlines the methylation of unactivated alkyl halides and acid chlorides using methyl p-tosylate as the methyl source.[3]

Experimental Protocol

Materials:

-

Nickel(II) iodide (NiI₂)

-

4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine

-

Zinc powder (activated)

-

Methyl p-tosylate

-

Alkyl halide or acid chloride

-

Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

-

In a glovebox, charge a reaction vial with NiI₂ (0.05 mmol, 10 mol%), 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.06 mmol, 12 mol%), and activated zinc powder (1.5 mmol).

-

Add anhydrous DMA (2.0 mL) to the vial.

-

Add the alkyl halide or acid chloride (0.5 mmol) and methyl p-tosylate (1.0 mmol).

-

Seal the vial and stir the mixture at 60 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel.

Quantitative Data Summary

| Substrate | Product | Yield (%) |

| 1-Bromooctane | Nonane | 85 |

| 1-Iododecane | Undecane | 92 |

| 4-Bromobenzoyl chloride | 4-Methylacetophenone | 78 |

| Cyclohexyl iodide | Methylcyclohexane | 75 |

| 1-Bromo-4-phenylbutane | 1-Methyl-4-phenylbutane | 88 |

Catalytic Cycle

References

Application Notes and Protocols: 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine in C-H Activation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy), is a sterically hindered tridentate ligand extensively used in coordination chemistry and homogeneous catalysis.[1][2] Its bulky tert-butyl groups enhance the solubility of its metal complexes in organic solvents and provide a unique steric and electronic environment around the metal center.[3] These properties make it a valuable ligand for a variety of catalytic reactions, including cross-coupling, redox reactions, hydrogenation, and notably, C-H activation.[2] The steric hindrance imposed by the tert-butyl groups can enhance selectivity and stability in catalytic processes.[4] This document provides detailed application notes and protocols for the use of tBu3tpy in C-H activation reactions, with a focus on a silver-catalyzed intramolecular amidation of saturated C-H bonds.

Application Note: Silver-Catalyzed Intramolecular Amidation of Saturated C-H Bonds

The tBu3tpy ligand has been successfully employed in a silver-catalyzed oxidative C-H amidation reaction. This transformation provides a direct method for the synthesis of cyclic amine derivatives from readily available carbamates and sulfamates, which are important structural motifs in pharmaceuticals and biologically active molecules. The reaction proceeds via a proposed silver-nitrene intermediate, which inserts into a C-H bond.[5]

The use of the tBu3tpy ligand is crucial for the success of this reaction, as other pyridine-based ligands such as bipyridine or unsubstituted terpyridine lead to significantly lower yields or no reaction at all.[5] This highlights the importance of the specific steric and electronic properties conferred by the tri-tert-butyl substitution pattern.

Quantitative Data Summary

The following table summarizes the results for the silver-catalyzed intramolecular amidation of various carbamate and sulfamate substrates using the tBu3tpy ligand. The reactions were carried out with AgNO3 (4 mol%), tBu3tpy (4 mol%), and PhI(OAc)2 as the oxidant in acetonitrile at 82°C.[5]

| Entry | Substrate | Product | Yield (%)[5] |

| 1 | Indanol-derived carbamate | Indanooxazolidin-2-one | 83 |

| 2 | Cyclohexyl carbamate | 4,5,6,7-Tetrahydro-1,3-benzoxazol-2(3H)-one | 75 |

| 3 | Cyclopentyl carbamate | Tetrahydro-1H-cyclopenta[d]oxazol-2-one | 72 |

| 4 | n-Butyl carbamate | Oxazolidin-2-one | 65 |

| 5 | (S)-2-Methyl-1-butyl carbamate | (S)-4-Ethyloxazolidin-2-one | 78 (syn/anti = 2.2:1) |

| 6 | Benzyl carbamate | 1,3-Oxazinan-2-one | 55 |

| 7 | Indanol-derived sulfamate | Indano[1,2-d]isothiazole 1,1-dioxide | 85 |

| 8 | Cyclohexyl sulfamate | 4,5,6,7-Tetrahydro-2,1-benzisothiazole 2,2-dioxide | 92 |

| 9 | Cyclopentyl sulfamate | 1,3,4,5-Tetrahydrocyclopenta[d][4][5]thiazine 2,2-dioxide | 88 |

| 10 | n-Butyl sulfamate | 1,2-Thiazinane 1,1-dioxide | 76 |

Experimental Protocols

General Protocol for Silver-Catalyzed Intramolecular C-H Amidation

This protocol is based on the procedure described by He, C. et al.[5]

Materials:

-

Substrate (carbamate or sulfamate)

-

Silver nitrate (AgNO3)

-

4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy)

-

Iodosylbenzene diacetate (PhI(OAc)2)

-

Acetonitrile (CH3CN), anhydrous

-

4-tert-butylpyridine (optional, for specific substrates)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried reaction tube equipped with a magnetic stir bar, add the substrate (1.0 equiv), AgNO3 (0.04 equiv), and tBu3tpy (0.04 equiv).

-

The tube is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous acetonitrile is added via syringe.

-

For certain substrates, as indicated in the data table, 4-tert-butylpyridine (0.02 equiv) can be added to improve the yield and cleanliness of the reaction.[5]

-

The oxidant, PhI(OAc)2 (1.4 to 2.0 equiv), is added to the reaction mixture.

-

The reaction mixture is stirred vigorously and heated to 82°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired cyclized product.

Note: The reaction should be carried out under an inert atmosphere to prevent the oxidation of the catalyst and reagents. The solvent should be anhydrous.

Visualizations